molecular formula C25H26N4O4 B6576659 6-Amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 364618-01-9

6-Amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B6576659
CAS No.: 364618-01-9
M. Wt: 446.5 g/mol
InChI Key: YMRRZKAFBFZPTE-UHFFFAOYSA-N
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Description

6-Amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the amino group, phenyl rings, and trimethoxyphenyl moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 6-Amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step reaction sequence. One common method includes the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without a catalyst . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the amino group allows for oxidation reactions, which can lead to the formation of nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission . It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 6-Amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include other pyrazole derivatives, such as:

Properties

IUPAC Name

6-amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-5-9-18-22-21(15-12-19(30-2)23(32-4)20(13-15)31-3)17(14-26)24(27)33-25(22)29(28-18)16-10-7-6-8-11-16/h6-8,10-13,21H,5,9,27H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRRZKAFBFZPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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